6-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid
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Overview
Description
6-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid, also known by its CAS number 1167421-25-1, is a compound with the following chemical formula: C9H17N5O4 . It contains a thiazole ring, a dichlorophenyl group, and an amino acid side chain.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid with an appropriate amine (e.g., hexylamine) to form the desired hexanoic acid derivative. The reaction typically occurs under mild conditions and yields the target compound.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in research laboratories or small-scale production facilities. The availability of starting materials and the ease of the synthetic steps make it feasible for production on a smaller scale.
Chemical Reactions Analysis
Reactivity: 6-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of different oxidation states.
Reduction: Reduction processes can modify the functional groups attached to the thiazole ring or the carbonyl group.
Substitution: Substitution reactions can occur at the dichlorophenyl moiety or the amino acid side chain.
Other Transformations: Alkenylations, alkynylations, and arylations are also possible .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example:
Hydroboration-Deboronation: Protodeboronation using propionic acid or hydrogenation at elevated temperatures can remove the boron moiety from boronic esters .
Radical Chain Reactions: In situ-generated catechol boronic esters can undergo protodeboronation via a radical chain reaction .
Scientific Research Applications
Medicine: Investigate its pharmacological properties, potential as a drug candidate, or use as a building block for drug design.
Chemical Biology: Explore its interactions with biological targets.
Industry: Consider its role in the synthesis of other compounds or materials.
Mechanism of Action
The exact mechanism of action remains an area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers can compare this compound with related thiazole derivatives, considering their structures, reactivity, and applications.
Properties
Molecular Formula |
C17H18Cl2N2O3S |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
6-[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-10-15(16(24)20-9-4-2-3-8-13(22)23)25-17(21-10)14-11(18)6-5-7-12(14)19/h5-7H,2-4,8-9H2,1H3,(H,20,24)(H,22,23) |
InChI Key |
KVUNRMVEKLPASF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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